molecular formula C11H16N2O B7499785 N-(2-methylbutan-2-yl)pyridine-2-carboxamide

N-(2-methylbutan-2-yl)pyridine-2-carboxamide

Cat. No. B7499785
M. Wt: 192.26 g/mol
InChI Key: CPIMBSIVCZRRGY-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)pyridine-2-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyridine carboxamides. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in scientific research. A-84543 is a potent and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a type of receptor that is found in the central nervous system and plays a crucial role in various physiological processes.

Mechanism of Action

N-(2-methylbutan-2-yl)pyridine-2-carboxamide acts as an agonist of the α7nAChR, meaning that it binds to and activates the receptor. This leads to the opening of ion channels and the influx of calcium ions into the cell, which triggers a cascade of signaling events. The exact mechanism of action of N-(2-methylbutan-2-yl)pyridine-2-carboxamide is still under investigation, but it is believed to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes.
Biochemical and Physiological Effects
N-(2-methylbutan-2-yl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects, including improving cognitive function, reducing inflammation, and enhancing neuroprotection. In preclinical studies, N-(2-methylbutan-2-yl)pyridine-2-carboxamide has been shown to enhance learning and memory in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to reduce inflammation in models of sepsis and arthritis, and to enhance neuroprotection in models of stroke and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylbutan-2-yl)pyridine-2-carboxamide in lab experiments is its high selectivity for the α7nAChR. This allows researchers to specifically target this receptor and study its function without affecting other receptors or pathways. N-(2-methylbutan-2-yl)pyridine-2-carboxamide is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using N-(2-methylbutan-2-yl)pyridine-2-carboxamide is its potential off-target effects, as it may interact with other receptors or pathways at high concentrations.

Future Directions

There are several future directions for research on N-(2-methylbutan-2-yl)pyridine-2-carboxamide and the α7nAChR. One area of interest is the development of novel therapeutics for neurological and psychiatric disorders that target the α7nAChR. N-(2-methylbutan-2-yl)pyridine-2-carboxamide and other α7nAChR agonists may have potential as cognitive enhancers or neuroprotective agents. Another area of interest is the investigation of the role of the α7nAChR in inflammation and immune function, as this receptor has been shown to modulate these processes. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-methylbutan-2-yl)pyridine-2-carboxamide and its potential off-target effects, to ensure its safe and effective use in scientific research.

Synthesis Methods

The synthesis of N-(2-methylbutan-2-yl)pyridine-2-carboxamide involves several steps, starting with the reaction of 2-methylbutan-2-amine with 2-chloro-5-nitropyridine to form N-(2-methylbutan-2-yl)pyridine-2-carboxamide. The compound is then purified using column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methylbutan-2-yl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the function and pharmacology of the α7nAChR. This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Dysregulation of the α7nAChR has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

N-(2-methylbutan-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-4-11(2,3)13-10(14)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIMBSIVCZRRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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